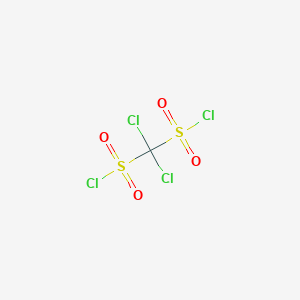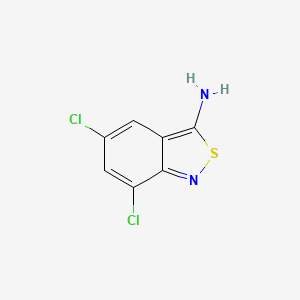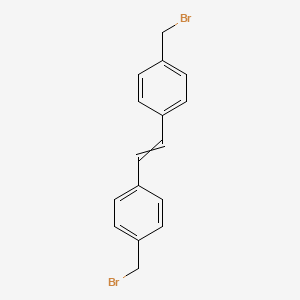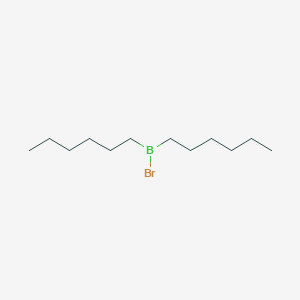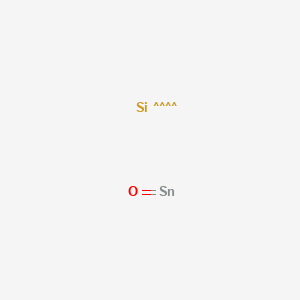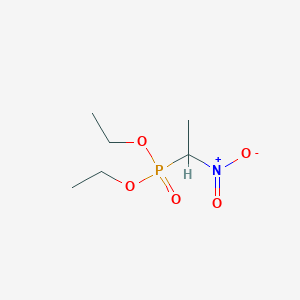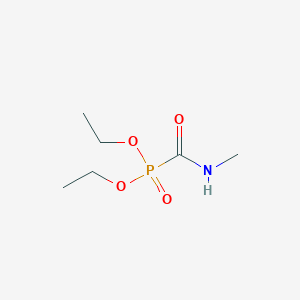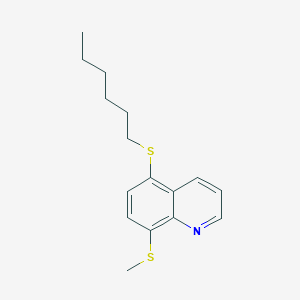
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of hexylsulfanyl and methylsulfanyl groups at the 5th and 8th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
化学反応の分析
Types of Reactions
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinoline ring.
科学的研究の応用
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, quinolines often target enzymes or receptors involved in critical biological pathways. For example, quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Nitroquinoline: A derivative with a nitro group at the 5th position.
Uniqueness
This compound is unique due to the presence of both hexylsulfanyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
60465-82-9 |
|---|---|
分子式 |
C16H21NS2 |
分子量 |
291.5 g/mol |
IUPAC名 |
5-hexylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C16H21NS2/c1-3-4-5-6-12-19-14-9-10-15(18-2)16-13(14)8-7-11-17-16/h7-11H,3-6,12H2,1-2H3 |
InChIキー |
JTYSSRGMEWCITQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
